molecular formula C15H23N3O3 B13959591 [(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester

[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B13959591
M. Wt: 293.36 g/mol
InChI Key: VGOIGWSOTXJSDK-LLVKDONJSA-N
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Description

[(R)-1-(Methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester is a chiral carbamate derivative characterized by a tert-butyl carbamate group and a methyl-pyridin-2-ylmethyl-carbamoyl substituent on an ethyl backbone in the R-configuration. The pyridine moiety introduces basicity, while the tert-butyl ester enhances steric protection, improving metabolic stability . This compound is structurally analogous to intermediates in pharmaceutical syntheses, such as those involving pyrrolidine or piperidine frameworks (e.g., kinase inhibitors or protease modulators) . Its design leverages the pharmacophoric importance of carbamates in acetylcholinesterase inhibition and receptor targeting, as seen in physostigmine analogs .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[methyl(pyridin-2-ylmethyl)amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H23N3O3/c1-11(17-14(20)21-15(2,3)4)13(19)18(5)10-12-8-6-7-9-16-12/h6-9,11H,10H2,1-5H3,(H,17,20)/t11-/m1/s1

InChI Key

VGOIGWSOTXJSDK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methods

Carbamate Formation via Acylation of Pyridin-2-ylmethyl Amines

A key step involves reacting 2-(N-methylamino)-3-hydroxymethylpyridine with Boc-sarcosine (tert-butoxycarbonyl-protected sarcosine) under catalysis by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminonaphthyridine. This reaction is conducted in an organic solvent at low temperatures (-5 to -10 °C) to favor selective N-acylation over O-acylation and to suppress side reactions.

After reaction completion, the mixture is washed with aqueous ammonium chloride or dilute hydrochloric acid to remove impurities, dried, concentrated, and recrystallized to yield 3-(tert-butoxycarbonyl-methyl amino) acetoxy-methyl-2-picolylamine as a key intermediate.

Carbamic Acid Ester Formation

The intermediate from step 2.1 is then reacted with 1-chloroethyl chloroformate in an organic solvent in the presence of a base catalyst such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds at low temperatures (-5 to 0 °C) to form the carbamic acid-1-chloroethene ester derivative.

Post-reaction workup includes washing with aqueous ammonium chloride or hydrochloric acid, drying, and concentration. Addition of ethyl acetate and controlled cooling facilitates crystallization of the final carbamate ester product, which is then isolated by filtration.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature (°C) Time Notes
1 2-(N-methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminonaphthyridine Organic solvent (e.g., dichloromethane) -5 to -10 Until reaction completion (hours) Low temperature to minimize by-products; selective N-acylation
2 Intermediate from step 1, 1-chloroethyl chloroformate, DIPEA Organic solvent (e.g., dichloromethane) -5 to 0 Until reaction completion (hours) Base catalysis; controlled addition to avoid side reactions
Workup Aqueous ammonium chloride or 1% HCl wash - Ambient - Removes residual reagents and by-products
Purification Recrystallization or filtration after ethyl acetate addition - 0 to 5 0.5 to 1 hour Facilitates isolation of pure carbamate ester

Reaction Monitoring and Yield Determination

  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and estimate product yield.
  • Reaction times vary depending on temperature and reagent amounts, typically ranging from 1 to 10 hours, with optimal stirring times between 3 and 8 hours for full conversion.
  • Yields reported in similar carbamate syntheses range from moderate to high (e.g., 28% isolated yield in related tert-butyl carbamate derivatives).

Related Synthetic Examples and Purification

  • A related compound, (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate, was synthesized by reacting the corresponding amine with tert-butyl carbamate under potassium carbonate catalysis in dichloromethane at room temperature for 16 hours. The organic layer was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by silica gel chromatography using ethyl acetate/hexane mixtures.
  • This example illustrates the importance of base-mediated carbamate formation and chromatographic purification to obtain high-purity products.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Catalysts Conditions Outcome/Notes
Carbamate intermediate synthesis 2-(N-methylamino)-3-hydroxymethylpyridine, Boc-sarcosine, EDCI, dimethylaminonaphthyridine -5 to -10 °C, organic solvent Selective N-acylation, intermediate isolation
Carbamic acid ester formation Intermediate, 1-chloroethyl chloroformate, DIPEA -5 to 0 °C, organic solvent Carbamate ester formation, low temperature control
Workup and purification Aqueous ammonium chloride or 1% HCl, ethyl acetate Ambient to 5 °C Removal of impurities, crystallization
Purification Silica gel chromatography (ethyl acetate/hexane) Room temperature High purity product isolation

Chemical Reactions Analysis

Types of Reactions

[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [®-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related carbamic acid tert-butyl esters:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target compound : [(R)-1-(Methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester Methyl-pyridin-2-ylmethyl-carbamoyl Not explicitly provided N/A Predicted enhanced activity due to pyridine (basic substituent) and tert-butyl stability
[1-(2-Hydroxy-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester Hydroxy-phenyl-ethylcarbamoyl Not provided N/A Intermediate in Takeda’s compound synthesis; lacks pyridine’s basicity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Amino-propionyl-piperidinyl C₁₄H₂₇N₃O₃ 285.38 Density: 1.10 g/cm³; pKa ~9.05; potential protease inhibition
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Amino-ethyl-piperidinyl C₁₂H₂₅N₃O₂ 259.35 Used in kinase inhibitor synthesis; tert-butyl enhances solubility
[(R)-2-(4-Biphenylyl)-1-(hydroxymethyl)ethyl]carbamic acid tert-butyl ester Biphenylyl-hydroxymethyl C₂₀H₂₅NO₃ 327.43 Hydrophobic biphenyl group may reduce aqueous solubility

Research Findings and Implications

  • Physicochemical Properties: The tert-butyl group in the target compound likely improves lipophilicity (logP ~2–3), balancing membrane permeability and solubility . Pyridine’s pKa (~6.7) may enhance bioavailability in physiological pH ranges compared to non-basic analogs .
  • Quaternary salts of similar compounds (e.g., 3-oxyphenyl-trimethylammonium derivatives) show 2–3x higher activity than tertiary amines, suggesting salt formation could optimize the target’s efficacy .
  • Stability and Metabolism: Tert-butyl esters resist hydrolysis better than methyl or benzyl analogs, as noted in ’s stable disubstituted carbamates .

Biological Activity

[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester, also known by its CAS number 1421038-81-4, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.37 g/mol
  • Chemical Structure :
 R 1 methyl pyridin 2 ylmethyl carbamoyl ethylcarbamic acid tert butyl ester\text{ R 1 methyl pyridin 2 ylmethyl carbamoyl ethyl}-\text{carbamic acid tert butyl ester}

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It has been identified as a potential inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may reduce the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity and cognitive decline.

In Vitro Studies

In vitro studies have demonstrated that [(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester can protect astrocytes from amyloid-beta-induced toxicity. Specifically:

  • Cell Viability : At a concentration of 100 μM, the compound maintained 100% cell viability in astrocytes exposed to amyloid-beta (Aβ) peptide.
  • Cytokine Production : The compound reduced TNF-α levels in treated astrocytes, suggesting an anti-inflammatory effect.
Concentration (μM)Cell Viability (%)TNF-α Levels (pg/mL)
043.78 ± 7.17High
100100Low

In Vivo Studies

In vivo studies using a scopolamine model in rats indicated that while the compound exhibited protective effects against Aβ-induced toxicity in vitro, its efficacy was less pronounced in vivo. The lack of significant differences compared to control treatments (e.g., galantamine) was attributed to bioavailability issues within the central nervous system.

Case Studies

  • Study on Neuroprotection :
    • A study evaluated the neuroprotective effects of the compound on astrocytes subjected to oxidative stress induced by Aβ. Results indicated a moderate protective effect against cell death and inflammation markers.
  • Efficacy in Animal Models :
    • In an animal study, [(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester was administered to rats with induced cognitive deficits. The outcomes suggested some improvement in memory retention tasks compared to untreated controls.

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